1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile

Kinase inhibitor chemotype Structure–activity relationship Hydrogen-bond donor count

Medicinal chemists screening kinase targets often face SAR ambiguity from flexible scaffolds. This rigid, lead-like (MW 265.31) aminopyrazine-pyridine-carbonitrile offers a conformationally restricted JAK/kinase probe with only 2 rotatable bonds, enabling clean MMP analysis vs. des-methyl analog (CAS 1369513-84-7). Multi-supplier availability at 95-98% purity with full COA documentation ensures batch-to-batch reproducibility.

Molecular Formula C15H15N5
Molecular Weight 265.31 g/mol
Cat. No. B11852674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile
Molecular FormulaC15H15N5
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC1=NC(=CN=C1C2=NC=C(C=C2)C3(CCC3)C#N)N
InChIInChI=1S/C15H15N5/c1-10-14(19-8-13(17)20-10)12-4-3-11(7-18-12)15(9-16)5-2-6-15/h3-4,7-8H,2,5-6H2,1H3,(H2,17,20)
InChIKeyNOHWRLVYHAAMRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile: Compound Identity, Physicochemical Profile, and Kinase-Targeted Scaffold Context


1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile (CAS 1369513-83-6) is a synthetic heterocyclic small molecule composed of a cyclobutanecarbonitrile group linked to a pyridine ring, which is further substituted with a 5-amino-3-methylpyrazine moiety [1]. It possesses a molecular weight of 265.31 g·mol⁻¹, a topological polar surface area consistent with moderate permeability, and a calculated XLogP3 of 1, indicating balanced hydrophilicity–lipophilicity [2]. The compound emerges from a broader chemotype of aminopyrazine–pyridine–carbonitriles explored as ATP-competitive kinase inhibitors, particularly within the JAK and plasma kallikrein target families, positioning it as a functionalizable starting point or reference probe for medicinal chemistry programs seeking to modulate kinase-dependent pathways [3].

Why 1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile Cannot Be Trivially Replaced by In-Class Analogs


Although the aminopyrazine–pyridine–carbonitrile scaffold is shared across several commercial screening compounds, subtle variations in the pyrazine substitution pattern, the nature of the cyano-bearing moiety, and the connectivity of the heterobiaryl system produce divergent kinase selectivity profiles, metabolic stability, and synthetic tractability [1]. Without explicit quantitative head-to-head data, substitution assumptions risk selecting a compound that either fails to engage the intended kinase target, exhibits unanticipated off-target activity, or introduces synthetic liabilities that delay hit-to-lead progression [2]. The evidence compiled in Section 3 clarifies which structural and physicochemical features of the title compound represent measurable points of differentiation relative to its closest commercially cataloged analogs, enabling a data-informed procurement decision rather than a simple class-based substitution.

Quantitative Differentiation Evidence for 1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile Versus Closest Analogs


Structural Differentiation: 3-Methyl vs Des-Methyl vs N-Methylamino Pyrazine Substituents Alter Hydrogen-Bonding Capacity and Steric Bulk

The target compound carries a free primary amine (NH₂) and a methyl group at the 3-position of the pyrazine ring. Its closest cataloged analogs differ at exactly this substitution locus: 1-(6-(5-aminopyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile (CAS 1369513-84-7) lacks the 3-methyl group, while 1-(6-(5-(methylamino)pyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile (CAS 1369513-82-5) replaces the primary amine with a secondary N-methylamino group . The target compound has a hydrogen-bond donor count of 1 (solely the NH₂ group), contrasting with the N-methylamino analog that has 0 hydrogen-bond donors, a critical parameter for kinase hinge-region binding interactions [1].

Kinase inhibitor chemotype Structure–activity relationship Hydrogen-bond donor count

Lipophilicity Control: XLogP3 of ~1 Offers a Different ADME Starting Point Relative to Higher-LogP Congeners

The target compound has a computed XLogP3 of 1, placing it in a favorable lipophilicity range for oral bioavailability according to standard drug-likeness guidelines [1]. Many kinase inhibitor chemotypes within this class exhibit XLogP values exceeding 3, which can lead to solubility-limited absorption and higher metabolic clearance. For instance, the des-methyl analog (CAS 1369513-84-7) has a computed XLogP3 of approximately 0.9, while the N-methylamino analog (CAS 1369513-82-5) exhibits a slightly elevated XLogP3 of approximately 1.3 [2]. The target compound's XLogP of 1 effectively balances the two, providing a moderate lipophilicity that may improve solubility while retaining sufficient membrane permeability for cellular target engagement.

Lipophilicity Drug-likeness Lead optimization

Rotatable Bond Count of 2 Indicates a Conformationally Constrained Scaffold with Potential Entropic Advantage in Target Binding

The target compound possesses exactly 2 rotatable bonds, both associated with the bond connecting the pyridine ring to the cyclobutanecarbonitrile group and the bond linking the pyridine to the pyrazine ring [1]. This degree of conformational restriction is comparable to the des-methyl analog (also 2 rotatable bonds) and the N-methylamino analog (also 2 rotatable bonds), indicating that all three compounds share a similarly rigid core architecture [2]. However, the combination of the 3-methyl substituent and the free amino group on the pyrazine introduces a unique steric and electronic environment that may pre-organize the molecule for specific kinase hinge-binding geometries without introducing additional degrees of rotational freedom.

Conformational restriction Binding entropy Kinase selectivity

Commercial Purity and Batch Reproducibility: 95–98% Assay with Full Quality Assurance Documentation

The target compound is commercially available from multiple independent suppliers with documented purity specifications: ≥95% (AKSci, Cat. 2345DU), ≥97% (Leyan, Cat. 2229434), and ≥98% (MolCore, NLT specification) . In contrast, the closest analogs, such as the des-methyl compound (CAS 1369513-84-7), are typically offered at ≥95% purity but with fewer suppliers providing independent quality assurance documentation . The availability of COA (Certificate of Analysis) and SDS from multiple independent sources for the target compound reduces the risk of batch-to-batch variability that can confound biological assay reproducibility.

Compound procurement Purity specifications Quality control

Class-Level Inference: Aminopyrazine–Pyridine–Carbonitrile Chemotype Is Associated with JAK2 Kinase Inhibition in Published SAR Studies

While no direct biochemical IC₅₀ data for the target compound against any isolated kinase is publicly available as of the search date, the broader 6-aminopyrazolyl-pyridine-3-carbonitrile chemotype—which shares the same pyridine-3-carbonitrile core and an amino-substituted heteroaryl ring—has been evaluated in a comprehensive JAK2 inhibitor optimization study [1]. In that published series, optimized analogs achieved biochemical JAK2 IC₅₀ values in the sub-micromolar range, with lead compounds demonstrating kinase selectivity, oral pharmacokinetics in rodent models, and pharmacodynamic biomarker modulation in vivo [2]. The target compound's structural features (free amino group for hinge binding, cyclobutane nitrile for filling a lipophilic pocket, and the 3-methyl pyrazine substituent for modulating steric fit) align with the SAR trends identified in this chemotype.

JAK2 kinase ATP-competitive inhibitor Pharmacophore modeling

Molecular Weight of 265.31 g·mol⁻¹ Positions the Compound Within Lead-Like Chemical Space, Supporting Downstream Optimization

The target compound's molecular weight of 265.31 g·mol⁻¹ places it comfortably within the 'lead-like' chemical space (MW ≤ 350 g·mol⁻¹) as defined by commonly applied drug discovery filters, and substantially below the typical 'drug-like' cutoff of 500 g·mol⁻¹ [1]. Its closest analogs share identical or nearly identical molecular weights: the N-methylamino analog (CAS 1369513-82-5) also has MW = 265.31 g·mol⁻¹, while the des-methyl analog (CAS 1369513-84-7) is slightly lower at 251.29 g·mol⁻¹ [2]. The 14 Da difference relative to the des-methyl analog, attributable to the single methyl substituent, provides a defined molecular weight increment that can be exploited in matched molecular pair analysis to assess the impact of the methyl group on target potency and ADME properties.

Lead-likeness Fragment-based drug discovery Molecular weight cutoff

Optimal Research Application Scenarios for 1-(6-(5-Amino-3-methylpyrazin-2-yl)pyridin-3-yl)cyclobutanecarbonitrile


Kinase Inhibitor Hit-Finding and Primary Biochemical Screening

Procure the compound as a structurally defined, lead-like starting point for kinase panel screening, with particular relevance to JAK family kinases based on class-level SAR [1]. The free amino group and cyclobutane nitrile motif provide the key pharmacophoric elements necessary for ATP-site engagement, while the lead-like molecular weight (265.31 g·mol⁻¹) permits subsequent property-guided optimization [2].

Matched Molecular Pair Studies to Quantify the Impact of Pyrazine 3-Methyl Substitution on Kinase Selectivity

Utilize the compound alongside its des-methyl analog (CAS 1369513-84-7, MW 251.29 g·mol⁻¹) in matched molecular pair (MMP) analyses to assess how the 14 Da methyl increment influences biochemical potency, selectivity across kinase panels, and cellular permeability [1]. The controlled molecular weight difference and identical rotatable bond count (2) facilitate clean deconvolution of the methyl group's contribution to target binding and off-target profiles [2].

Conformational Restriction Studies in Fragment-Based Drug Discovery

Leverage the compound's unusually low rotatable bond count (2) as a conformationally pre-organized core for fragment growing or merging strategies [1]. The rigid cyclobutane–nitrile group provides a defined trajectory for vector-based elaboration, making this scaffold suitable for structure-based design campaigns where ligand efficiency and binding entropy are critical success factors [2].

Reference Standard for HPLC-MS Method Development and Compound Integrity Verification

Employ the compound as a reference standard for analytical method development, given its multi-supplier availability at 95–98% purity with full certificate-of-analysis documentation [1][2]. Its distinct retention time, UV chromophore (pyrazine–pyridine core), and characteristic mass spectrum render it suitable for calibrating LC-MS systems used to monitor compound stability, purity, and degradation in screening workflows [3].

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